![molecular formula C11H15BrFNO B13305128 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13305128.png)
1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound characterized by the presence of bromine, fluorine, carbon, and oxygen atoms. It is typically a colorless to pale yellow liquid with a distinct aromatic odor. This compound is often used as an intermediate or reagent in organic synthesis, particularly in the pharmaceutical and materials science fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol generally involves the reduction of 4-bromo-3-fluorobenzaldehyde. The reaction conditions must be carefully controlled to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reduction reactions. The process is optimized for high yield and purity, often involving advanced techniques and equipment to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol include:
- 1-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol
- 1-{[(4-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-2-ol
- 1-{[(4-Bromo-3-chlorophenyl)methyl]amino}-2-methylpropan-2-ol
Uniqueness
What sets this compound apart is its specific combination of bromine and fluorine atoms, which can confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C11H15BrFNO |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15BrFNO/c1-11(2,15)7-14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
FMXJQXAOSFWLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC(=C(C=C1)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


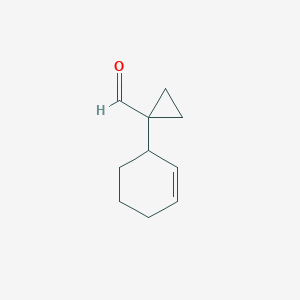
![Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate](/img/structure/B13305053.png)
![Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13305058.png)

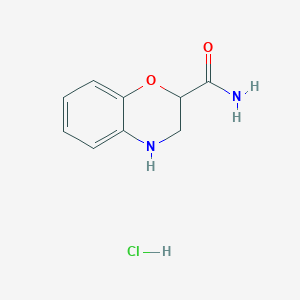
amine](/img/structure/B13305093.png)


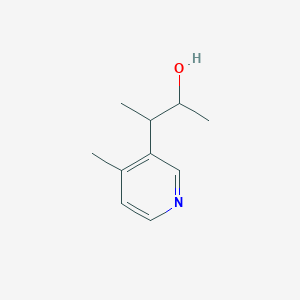

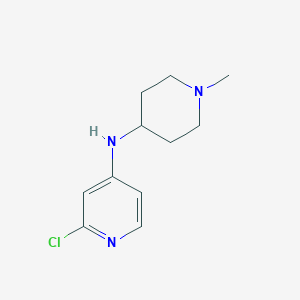
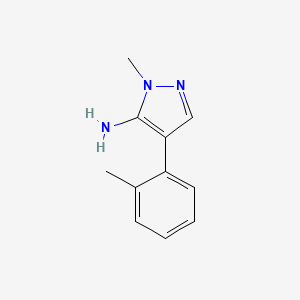
![4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13305133.png)

